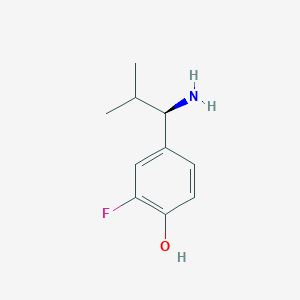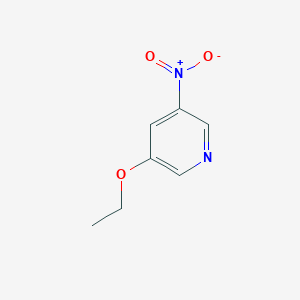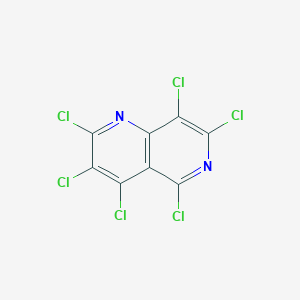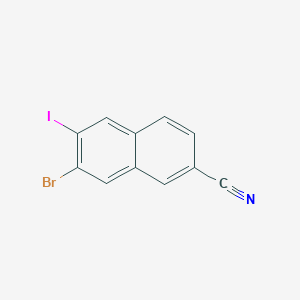
7-Bromo-6-iodo-2-naphthonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-6-iodo-2-naphthonitrile is an organic compound characterized by the presence of bromine and iodine atoms attached to a naphthalene ring with a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-iodo-2-naphthonitrile typically involves halogenation reactions. One common method is the bromination of 6-iodo-2-naphthonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. Safety measures are crucial due to the handling of halogenating agents and the potential for hazardous by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, reduction with lithium aluminum hydride can convert the nitrile group to an amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to 100°C.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products:
Substitution Products: Azides, thiocyanates, amines.
Reduction Products: Amines.
Coupling Products: Biaryl or vinyl derivatives.
科学研究应用
Chemistry: 7-Bromo-6-iodo-2-naphthonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile building block for various organic transformations.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These compounds can serve as lead structures for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific optical and electronic properties.
作用机制
The mechanism by which 7-Bromo-6-iodo-2-naphthonitrile and its derivatives exert their effects depends on the specific application. In biological systems, these compounds may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance binding affinity and selectivity for certain molecular targets, influencing pathways involved in disease processes.
相似化合物的比较
6-Bromo-2-naphthonitrile: Lacks the iodine atom, making it less versatile in certain reactions.
7-Iodo-2-naphthonitrile: Lacks the bromine atom, which can affect its reactivity and applications.
2-Naphthonitrile: The absence of halogen atoms makes it less reactive in substitution and coupling reactions.
Uniqueness: 7-Bromo-6-iodo-2-naphthonitrile stands out due to the presence of both bromine and iodine atoms, providing a unique combination of reactivity and selectivity. This dual halogenation allows for a broader range of chemical transformations and applications compared to its mono-halogenated counterparts.
属性
IUPAC Name |
7-bromo-6-iodonaphthalene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrIN/c12-10-4-9-3-7(6-14)1-2-8(9)5-11(10)13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXMVEYXEYGFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1C#N)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
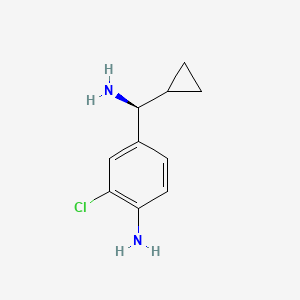

![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
![1-(Prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12964338.png)
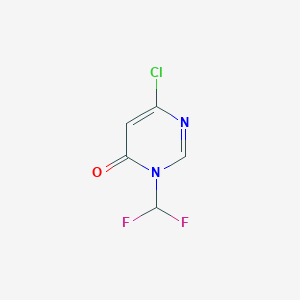
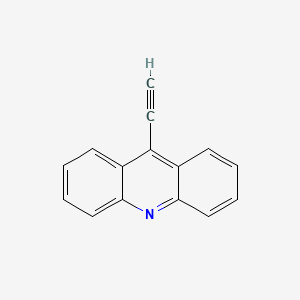

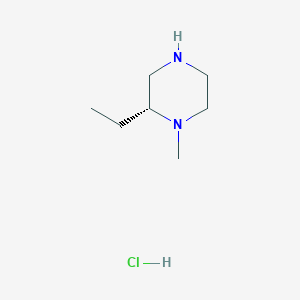
![1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12964359.png)
![6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12964364.png)
![Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12964372.png)
